molecular formula C17H19NO4 B14382592 N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide CAS No. 89718-74-1

N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide

Cat. No.: B14382592
CAS No.: 89718-74-1
M. Wt: 301.34 g/mol
InChI Key: SUYLJJNIJGSVQC-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a 3,5-dimethoxyphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide typically involves the reaction of 3,5-dimethoxyphenol with 2-chloroethylamine to form 2-(3,5-dimethoxyphenoxy)ethylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or similar organic solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide can be compared with other similar compounds, such as:

    N-[2-(3,4-Dimethoxyphenoxy)ethyl]benzamide: Similar structure but with different substitution pattern on the phenoxy group.

    N-[2-(3,5-Dimethoxyphenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

Uniqueness

The unique substitution pattern of the 3,5-dimethoxyphenoxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

89718-74-1

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(3,5-dimethoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-14-10-15(21-2)12-16(11-14)22-9-8-18-17(19)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,18,19)

InChI Key

SUYLJJNIJGSVQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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